Home > Products > Screening Compounds P54985 > Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)-
Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- - 1364933-80-1

Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)-

Catalog Number: EVT-509012
CAS Number: 1364933-80-1
Molecular Formula: C15H23NO
Molecular Weight: 233.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- is a chemical compound that belongs to the class of cyclic amines. This compound features a cyclohexane ring and an ethyl group attached to a nitrogen atom, along with a methoxy-substituted phenyl group. It has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology.

Source

The compound can be synthesized through various methods, often involving the reaction of appropriate precursors under controlled conditions. The synthesis of cyclohexanamine derivatives has been widely documented in scientific literature, particularly in studies focusing on novel psychoactive substances and their pharmacological profiles.

Classification

Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- is classified as an arylalkylamine. Its structure includes a cyclohexane moiety, which contributes to its unique chemical properties and biological activities.

Synthesis Analysis

Methods

The synthesis of Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- typically involves the alkylation of cyclohexanamine with an ethyl halide in the presence of a base. One common method is as follows:

  1. Starting Materials: Cyclohexanamine and 3-methoxyphenyl halide (e.g., 3-methoxyphenyl bromide).
  2. Reagents: A base such as potassium carbonate or sodium hydride is used to deprotonate the amine.
  3. Reaction Conditions: The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide or tetrahydrofuran.
  4. Purification: The product can be purified using techniques such as recrystallization or chromatography.

Technical Details

The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of cyclohexanamine attacks the electrophilic carbon of the aryl halide, leading to the formation of the desired product.

Molecular Structure Analysis

Data

  • Molecular Weight: 191.27 g/mol
  • Melting Point: Data on melting point may vary based on purity and specific synthesis methods but typically falls within a range suitable for amines.
Chemical Reactions Analysis

Reactions

Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- can undergo several chemical reactions, including:

  1. Acid-Base Reactions: As an amine, it can act as a base and form salts with acids.
  2. N-Alkylation: It can react with alkyl halides to form more complex amines.
  3. Oxidation: Under certain conditions, it may oxidize to form corresponding carbonyl compounds.

Technical Details

The reactivity of this compound is influenced by the presence of the methoxy group, which can stabilize or destabilize certain intermediates during reactions.

Mechanism of Action

Process

The mechanism of action for Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- primarily involves its interaction with neurotransmitter systems in the brain. Its structural similarity to other psychoactive compounds suggests that it may act as an NMDA receptor antagonist or modulator.

Data

Studies have shown that similar compounds exhibit significant affinities for NMDA receptors, indicating potential roles in neuropharmacology. For instance, analogs like methoxetamine have been characterized for their NMDA receptor antagonism with varying potencies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless to pale yellow liquid or solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with acids and bases; potential for forming stable salts.
Applications

Scientific Uses

Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new psychoactive drugs or antidepressants.
  2. Neuropharmacology Research: Investigating its effects on neurotransmitter systems could provide insights into treating neurological disorders.
  3. Synthetic Chemistry: Serving as an intermediate in synthesizing more complex organic molecules.
Introduction to Arylcyclohexylamines in Contemporary Neuroscience Research

Historical Context of Dissociative Anesthetics and Designer Drug Emergence

The development of dissociative anesthetics represents a pivotal chapter in neuropharmacology, beginning with the serendipitous discovery of phencyclidine (PCP) in the 1950s. PCP's potent analgesic and anesthetic properties were overshadowed by profound psychotomimetic effects, limiting its clinical utility. This historical trajectory created a scientific vacuum that spurred systematic structural exploration. Chemists sought to decouple therapeutic effects from adverse reactions by modifying PCP's core arylcyclohexylamine scaffold—a piperidine ring linked to a cyclohexyl backbone with an aromatic moiety.

The emergence of "designer drugs" in the late 20th and early 21st centuries represented an unprecedented challenge to drug regulation. Structural analogs of controlled substances, synthesized with subtle modifications, exploited legal loopholes while retaining biological activity. Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- (3-MeO-PCE) epitomizes this trend as a strategic molecular evolution of eticyclidine (PCE). Its design incorporates two critical modifications:

  • Ring System Simplification: Replacement of PCP's piperidine ring with an ethylamino group (-NHC₂H₅), reducing molecular complexity while retaining the tertiary amine function critical for receptor interaction.
  • Aromatic Substitution: Introduction of a methoxy group (-OCH₃) at the meta position (carbon 3) of the phenyl ring, altering electronic distribution and steric bulk.

Table 1: Structural Evolution from Phencyclidine to 3-MeO-PCE

GenerationPrototype CompoundCore StructureKey Modifications
FirstPhencyclidine (PCP)Piperidine-cyclohexyl-phenylNone
SecondEticyclidine (PCE)Ethylamino-cyclohexyl-phenylPiperidine → Ethylamino
Third3-MeO-PCEEthylamino-cyclohexyl-(3-methoxyphenyl)Phenyl → 3-Methoxyphenyl

This molecular innovation occurred against a backdrop of evolving patent landscapes. Between 2000-2010, numerous patents emerged covering cyclohexylamine derivatives with NMDA receptor affinity, exemplified by claims covering "substituted cyclohexylamines bearing arylalkylamine functionalities" for neurological disorders [4] [7]. These intellectual property developments coincided with the appearance of 3-MeO-PCE in online marketplaces, where it was marketed as a "research chemical" with dissociative properties. Forensic analyses confirmed its identity as N-ethyl-1-(3-methoxyphenyl)cyclohexanamine (C₁₅H₂₃NO, MW 233.35 g/mol), characterized by a cyclohexane ring directly bonded to both a 3-methoxyphenyl group and an ethylamino nitrogen [3] .

Role of Cyclohexanamine Derivatives in NMDA Receptor Antagonism Studies

Arylcyclohexylamines constitute a pharmacologically privileged scaffold for probing N-methyl-D-aspartate (NMDA) receptor function. The NMDA receptor, a ligand-gated ion channel activated by glutamate, plays critical roles in synaptic plasticity, learning, and neuronal excitability. Pathological overactivation contributes to excitotoxicity in stroke, traumatic brain injury, and neurodegenerative conditions. Uncompetitive antagonists—which block the ion channel only after its activation—represent a promising therapeutic strategy due to their intrinsic activity-dependence.

Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- emerged from systematic efforts to optimize the pharmacological profile of early NMDA antagonists. Building on clinical experience with memantine (a low-affinity adamantane derivative), researchers at Merz Pharmaceuticals developed amino-alkyl-cyclohexanes as novel channel blockers. These compounds retained memantine's favorable kinetics—moderate affinity (µM range), rapid blocking/unblocking kinetics, and strong voltage-dependency—while offering enhanced synthetic versatility for structure-activity relationship (SAR) studies [2] [6].

The therapeutic rationale for 3-MeO-PCE-like molecules hinges on three biophysical properties critical for clinical tolerability:

  • Moderate Affinity: High-affinity antagonists (e.g., dizocilpine/MK-801) produce prolonged channel blockade associated with psychotomimetic effects and neuronal vacuolization. 3-MeO-PCE exhibits an optimal binding affinity (Kᵢ = 61 nM at the PCP site of the NMDA receptor) that permits rapid dissociation during normal synaptic activity [8].
  • Voltage-Dependency: Increased antagonism under depolarizing conditions (e.g., during pathological overexcitation), providing a built-in safety mechanism against complete neurotransmission blockade.
  • Fast Blocking Kinetics: Millisecond-scale association/dissociation rates allow dynamic modulation of ion flux without accumulating in the channel during physiological activation [6].

Table 2: Comparative NMDA Receptor Pharmacology of Arylcyclohexylamines

Compound*Binding Affinity (Kᵢ, nM)Voltage DependencyBlocking KineticsPrimary Molecular Target
MK-801 (Dizocilpine)5.7 ± 0.57WeakVery SlowNMDA Receptor
Memantine526 ± 84StrongFastNMDA Receptor
Ketamine378 ± 42ModerateModerateNMDA Receptor
3-MeO-PCE61 ± 9StrongFastNMDA Receptor
3-MeO-PCP78 ± 12StrongFastNMDA Receptor
Phencyclidine (PCP)46 ± 7ModerateModerateNMDA Receptor
Mean values from [8] and [6]

Radioligand binding studies demonstrate that 3-MeO-PCE competes with [³H]-(+)-MK-801 at the phencyclidine binding site within the NMDA receptor's ion channel pore. Its affinity exceeds ketamine (Kᵢ ~378 nM) and approaches PCP (Kᵢ ~46 nM), positioning it as a potent experimental tool [8]. Beyond NMDA receptors, 3-MeO-PCE exhibits significant off-target interactions:

  • Serotonin Transporter (SERT): Kᵢ = 115 nM, suggesting potential monoaminergic effects
  • Sigma-1 Receptor: Kᵢ = 525 nM
  • Sigma-2 Receptor: Kᵢ = 4519 nM [8]

Patent analyses reveal that cyclohexylamine derivatives with 3-methoxyaryl substitutions were specifically claimed for treating conditions involving glutamate excitotoxicity: "Compounds of Formula I wherein R₁ is alkoxy, particularly methoxy at the meta position... for use in cerebral ischemia, traumatic brain injury, or neurodegenerative disorders" [4] [7]. This targeted therapeutic focus leverages the molecule's unique combination of moderate NMDA affinity and favorable pharmacokinetics, distinguishing it from first-generation dissociative anesthetics.

Table 3: Patent Claims for Cyclohexylamine-Based NMDA Antagonists

Patent ReferenceCovered CompoundsClaimed Therapeutic IndicationsKey Structural Features
US20030236286A1N-substituted-1-arylcyclohexylaminesNeurodegenerative diseases, cerebral infarction, Parkinson's diseaseCyclohexyl linker, aromatic substitution patterns
BR0111279ASubtype-selective NMDA antagonistsStroke, cardiac arrest, vascular disordersAlkylamino groups, methoxyaryl moieties

The structural simplicity of 3-MeO-PCE (C₁₅H₂₃NO; SMILES: CCNC1(CCCCC1)C2=CC(=CC=C2)OC) enables precise medicinal chemistry optimization. Researchers systematically vary three regions to tune pharmacodynamics:

  • Amino Group: Modifying N-alkyl chain length (methyl, ethyl, propyl) influences voltage-dependency
  • Cyclohexyl Ring: Chair-to-boat transitions affect stereoelectronic properties
  • Aryl Moieties: Methoxy positional isomers (ortho, meta, para) differentially impact receptor affinity and selectivity [3] [8]

This rational design approach positions cyclohexanamine derivatives as indispensable tools for elucidating NMDA receptor structure-function relationships while exploring therapeutic applications in neurological and psychiatric disorders where glutamate dysregulation plays a pathophysiological role.

Table 4: Chemical Identifiers for Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)-

Identifier TypeValue
Systematic IUPAC NameN-ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine
Molecular FormulaC₁₅H₂₃NO
Molecular Weight233.35 g/mol
CAS Registry Number1364933-80-1
UNIIPX6CYK9I4H
Canonical SMILESCCNC1(CCCCC1)C2=CC(=CC=C2)OC
InChIKeyOFGOOZLOGUNDFS-UHFFFAOYSA-N
Common Synonyms3-MeO-PCE; 3-Methoxyeticyclidine; N-Ethyl-1-(3-methoxyphenyl)cyclohexanamine

Properties

CAS Number

1364933-80-1

Product Name

Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)-

IUPAC Name

N-ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

InChI

InChI=1S/C15H23NO/c1-3-16-15(10-5-4-6-11-15)13-8-7-9-14(12-13)17-2/h7-9,12,16H,3-6,10-11H2,1-2H3

InChI Key

OFGOOZLOGUNDFS-UHFFFAOYSA-N

SMILES

CCNC1(CCCCC1)C2=CC(=CC=C2)OC

Synonyms

3-MeO-PCE
N-ethyl-1-(3-methoxyphenyl)cyclohexanamine

Canonical SMILES

CCNC1(CCCCC1)C2=CC(=CC=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.